molecular formula C11H12FNO4S B2925591 (2S)-1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 1212433-32-3

(2S)-1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2925591
CAS No.: 1212433-32-3
M. Wt: 273.28
InChI Key: MMRFYVHZNFNROR-VIFPVBQESA-N
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Description

(2S)-1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a 2-fluorobenzenesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under specific conditions.

    Substitution: The fluorine atom in the 2-fluorobenzenesulfonyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

(2S)-1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for biological pathways.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2S)-1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(2-Chlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid
  • (2S)-1-(2-Bromobenzenesulfonyl)pyrrolidine-2-carboxylic acid
  • (2S)-1-(2-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S)-1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and binding affinity. This makes it particularly valuable in medicinal chemistry for the development of selective enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

(2S)-1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRFYVHZNFNROR-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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